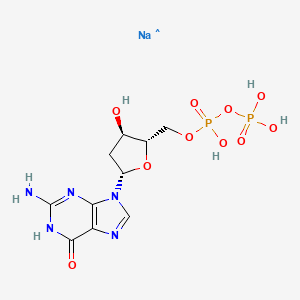
CID 137156386
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyguanosine 5’-Diphosphate Sodium is a nucleotide analog that plays a crucial role in various biochemical processes. It consists of a guanine base, a deoxyribose sugar, and two phosphate groups, with sodium ions to balance the charge. This compound is essential in DNA synthesis and repair, making it a valuable tool in molecular biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 5’-Diphosphate Sodium typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 5’-Diphosphate Sodium involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the addition of reagents and the reaction environment, ensuring consistent quality and scalability. The final product is usually purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine 5’-Diphosphate Sodium can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are important in studying oxidative stress and DNA damage.
Reduction: Although less common, reduction reactions can modify the nucleotide structure, affecting its biochemical properties.
Substitution: This reaction involves the replacement of functional groups, which can be useful in creating nucleotide analogs for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Various halogenating agents or nucleophiles under controlled pH and temperature conditions.
Major Products
Oxidation: Oxidized guanine derivatives.
Reduction: Reduced forms of the nucleotide.
Substitution: Modified nucleotides with altered functional groups.
Scientific Research Applications
2’-Deoxyguanosine 5’-Diphosphate Sodium has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Essential in DNA synthesis and repair studies, as well as in the investigation of nucleotide metabolism.
Medicine: Utilized in the development of antiviral and anticancer therapies by serving as a model compound for drug design.
Industry: Employed in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The primary mechanism of action of 2’-Deoxyguanosine 5’-Diphosphate Sodium involves its incorporation into DNA during replication and repair processes. It serves as a substrate for DNA polymerases and other enzymes involved in nucleotide metabolism. The compound can inhibit enzymes such as xanthine phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase, affecting nucleotide synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine 5’-Diphosphate Sodium
- 2’-Deoxycytidine 5’-Diphosphate Sodium
- 2’-Deoxythymidine 5’-Diphosphate Sodium
- Guanosine 5’-Diphosphate Disodium Salt
Uniqueness
2’-Deoxyguanosine 5’-Diphosphate Sodium is unique due to its specific role in DNA synthesis and repair. Unlike its analogs, it specifically pairs with cytosine in DNA, making it crucial for maintaining the integrity of the genetic code. Its ability to inhibit specific enzymes also sets it apart from other nucleotides, providing unique insights into nucleotide metabolism and enzyme function .
Properties
Molecular Formula |
C10H15N5NaO10P2 |
|---|---|
Molecular Weight |
450.19 g/mol |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);/t4-,5+,6+;/m1./s1 |
InChI Key |
PSKKWCOCUAFUKZ-GAJRHLONSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O.[Na] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


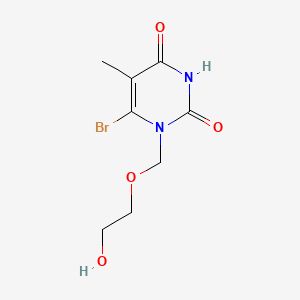

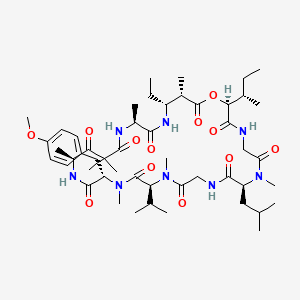



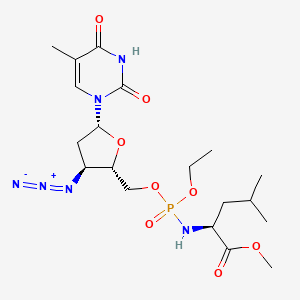
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

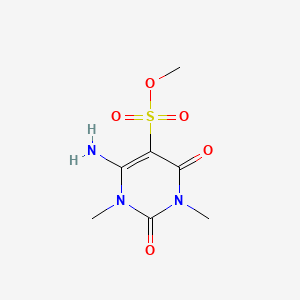
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
